molecular formula C11H18BClN2O3 B1386914 (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 850568-22-8

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1386914
CAS RN: 850568-22-8
M. Wt: 272.54 g/mol
InChI Key: UJXAREBBWZJMPR-UHFFFAOYSA-N
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Description

“(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the IUPAC name "(4- (2- (dimethylamino)ethyl)phenyl)boronic acid hydrochloride" . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in many studies. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is represented by the InChI code "1S/C10H16BNO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6,13-14H,7-8H2,1-2H3;1H" . The molecular weight of this compound is 186.44 .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling . This reaction is used to form carbon-carbon bonds and is catalyzed by a transition metal, typically palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” include a molecular weight of 186.44 . The compound is a solid .

Scientific Research Applications

Proteomics Research

4-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid, HCl: is utilized in proteomics research. It can be used to study protein modifications and interactions due to its ability to form reversible covalent bonds with cis-diols, which are present in the side chains of serine, threonine, and tyrosine residues in proteins . This property allows for the selective enrichment and detection of glycoproteins and other post-translationally modified proteins.

Drug Discovery

Boronic acids are pivotal in the synthesis of pharmaceuticals. The compound could be involved in the synthesis of new drug candidates, especially those targeting enzymes like proteases, where the boronic acid moiety can act as a transition-state inhibitor . This can lead to the development of novel therapeutics for diseases where protease activity is a key factor.

Sensor Development

Due to their specific reactivity with 1,2- or 1,3-diols, boronic acids, including 4-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid, HCl , are used in the development of chemical sensors. These sensors can detect sugars and other biomolecules, making them useful in diagnostic applications, such as glucose sensing for diabetes management .

Material Science

In material science, boronic acids can be used to modify surface properties of materials. They can be incorporated into polymers to create smart materials that respond to stimuli such as pH changes or the presence of specific molecules, potentially useful for drug delivery systems .

Cancer Research

Boronic acid derivatives are known for their anticancer properties. They can be designed to interfere with the cell cycle of cancer cells, inducing apoptosis. Research into 4-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid, HCl could explore its potential as a chemotherapeutic agent .

Antibacterial and Antiviral Applications

The antibacterial and antiviral activities of boronic acids are subjects of ongoing research4-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid, HCl may be investigated for its efficacy against various bacterial and viral pathogens, contributing to the development of new treatments for infectious diseases .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[4-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(6-4-9)12(16)17;/h3-6,16-17H,7-8H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXAREBBWZJMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656964
Record name (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

850568-22-8
Record name Boronic acid, B-[4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(Dimethylamino)ethyl]carbamoyl}benzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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